![molecular formula C38H44O8 B3028229 4-[14-Hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B3028229.png)

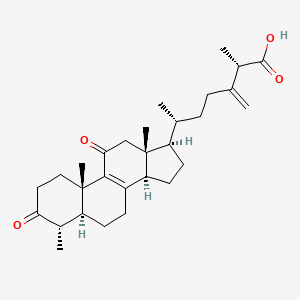

4-[14-Hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid

Descripción general

Descripción

4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid is a natural product found in Garcinia hanburyi with data available.

Aplicaciones Científicas De Investigación

Biosynthesis Inhibition

One of the key applications of this compound is in the inhibition of biosynthesis processes. For instance, the cyclopropene analogues of (Z)-tetracos-5-enoic acid, a similar compound, have been shown to act as inhibitors of mycolic acid biosynthesis, which is crucial in the cell envelope of pathogenic mycobacteria like Mycobacterium tuberculosis (Hartmann et al., 1994).

Chemical Synthesis and Reactions

The compound also plays a significant role in chemical synthesis and various reaction mechanisms. For example, its analogues have been involved in the Reformatsky reaction with β-cyclocitral, leading to interesting stereochemical observations (Gedye et al., 1975). Similarly, the synthesis of related compounds has provided insights into molecular structures and reaction pathways in organic chemistry, such as the Diels-Alder route to trichothecene precursors (Banks et al., 1981).

Medicinal Chemistry

In medicinal chemistry, compounds with similar structures have been utilized in the synthesis of various bioactive molecules. For instance, compounds from Angelica keiskei with activities such as NQO1 induction and α-glucosidase inhibition have been synthesized, highlighting the potential therapeutic applications of these chemical structures (Luo et al., 2012).

Spectroscopic and Structural Analysis

The compound and its derivatives have also been significant in spectroscopic and structural analysis, providing valuable insights into the nature of chemical bonds and molecular structures. For example, the crystal structure of related macrocyclic compounds has been studied, enhancing our understanding of molecular geometry and bonding (Nguyen et al., 2017).

Mecanismo De Acción

Target of Action

Gambogellic Acid exerts its antitumor effects as a novel class of enhancer of zeste homolog 2 inhibitors . It prevents cancer cell proliferation by inducing apoptosis, ferroptosis, and necroptosis and controlling the cell cycle as well as autophagy .

Mode of Action

Gambogellic Acid significantly inhibits the activity of Enterococcus faecalis UPPS (Efa UPPS), an essential enzyme required for bacterial cell wall formation . It occupies the substrate binding pocket of Efa UPPS with micro-molar binding affinity, preventing the natural substrates farnesyl diphosphate (FPP) from entering .

Biochemical Pathways

Gambogellic Acid regulates PI3K/Akt/NF-kβ signaling pathways . It upregulates pro-apoptotic genes (Bax, p53, DIO-1, SRC-3) and downregulates apoptosis inhibitory genes (Bcl-2, NF-κB, surviving, TfR), causing cell cycle arrest, telomerase inhibition, downregulation of the AKT signal pathway, and the inhibition of AKT phosphorylation .

Pharmacokinetics

The pharmacokinetics of Gambogellic Acid has been studied in rats. The AUC0∞ values of Gambogellic Acid nanosuspension were 4.73 times greater than Gambogellic Acid solution . This indicates that the nanosuspension reservoir was formed in circulation, released the drug slowly, and prolonged circulation time in vivo .

Result of Action

Gambogellic Acid has significant antiproliferative effects on different types of cancer . It prevents cancer cell proliferation by inducing apoptosis, ferroptosis, and necroptosis and controlling the cell cycle as well as autophagy . It also hinders tumor cell invasion and metastasis by downregulating metastasis-related proteins .

Action Environment

Gambogellic Acid’s efficacy can be influenced by environmental factors such as its water solubility, bioavailability, stability, and adverse drug effects . A large number of Gambogellic Acid derivatives have been designed and prepared to improve these shortcomings .

Análisis Bioquímico

Biochemical Properties

Gambogellic Acid is known to perform numerous intracellular and extracellular actions, including programmed cell death, autophagy, cell cycle arrest, antiangiogenesis, antimetastatic, and anti-inflammatory activities .

Cellular Effects

Gambogellic Acid has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of action of Gambogellic Acid involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular targets and mode of action of this compound remain unclear .

Temporal Effects in Laboratory Settings

The effects of Gambogellic Acid change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Dosage Effects in Animal Models

The effects of Gambogellic Acid vary with different dosages in animal models

Metabolic Pathways

Gambogellic Acid is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

Gambogellic Acid is transported and distributed within cells and tissues . It interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44O8/c1-18(2)9-10-23-31-27(24-17-36(8,44-31)13-12-22(24)19(3)4)30(40)28-29(39)25-15-21-16-26-35(6,7)46-37(33(21)41,14-11-20(5)34(42)43)38(25,26)45-32(23)28/h9,11,15,21-22,24,26,40H,3,10,12-14,16-17H2,1-2,4-8H3,(H,42,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYMXCXFPJLTOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C7CC(O2)(CCC7C(=C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

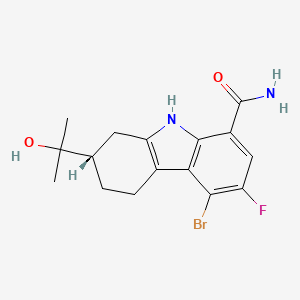

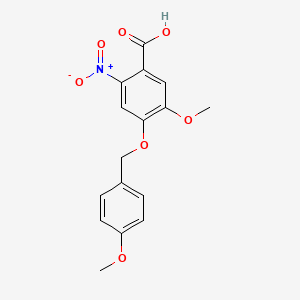

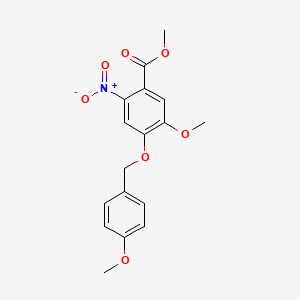

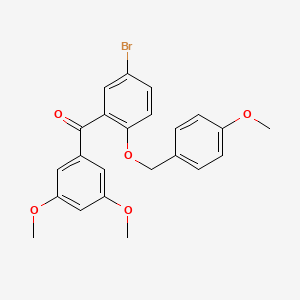

Feasible Synthetic Routes

Q1: What are the main biological activities reported for Gambogellic Acid?

A1: Gambogellic Acid, a caged xanthone isolated from the resin of Garcinia hanburyi, has shown promising in vitro antitumor activity. Studies have demonstrated its inhibitory effect against various human cancer cell lines, including human hepatoma carcinoma (SMMC-7221) and human lung adenocarcinoma (A549) cells. [, , ].

Q2: How does the structure of Gambogellic Acid compare to other similar compounds found in Garcinia hanburyi?

A2: Gambogellic Acid is structurally related to other caged xanthones found in Garcinia hanburyi, such as Gambogic Acid. Researchers have synthesized derivatives of Gambogic Acid, including 33-chlorogambogellic acid and 33,37-dichloro-gambogellic acid, to investigate structure-activity relationships. Notably, these chlorinated derivatives exhibited greater anticancer activity compared to the parent Gambogic Acid []. This highlights the potential of structural modifications in enhancing the biological activity of these compounds.

Q3: Have there been any studies investigating the presence and quantity of Gambogellic Acid in different sources of Garcinia hanburyi?

A3: Yes, researchers have developed improved High-Performance Liquid Chromatography (HPLC) methods to quantify Gambogellic Acid and other related caged xanthones in Garcinia hanburyi samples []. This method enabled the analysis of gamboges from different geographical origins, revealing variations in the chemical profiles and content of these bioactive compounds. Such analytical techniques are crucial for quality control and standardization of herbal medicines containing Gambogellic Acid.

Q4: What is the isolation process of Gambogellic Acid from its natural source?

A4: Gambogellic Acid, along with other related compounds, has been successfully isolated from the resin of Garcinia hanburyi using chromatographic techniques. Researchers commonly employ silica gel and octadecyl silane (ODS) chromatography for the separation and purification of these compounds []. The use of supercritical carbon dioxide fluid extraction has also been reported as a method for obtaining Gambogellic Acid from gamboge [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B3028156.png)

![3-(tert-Butoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3028157.png)

![Methyl 3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3028159.png)

![Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B3028160.png)

![3-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3028162.png)

![potassium;[(Z)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B3028166.png)